N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)benzenesulfonamide
CAS No.: 887218-88-4
Cat. No.: VC7369543
Molecular Formula: C19H22N2O5S
Molecular Weight: 390.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887218-88-4 |
|---|---|
| Molecular Formula | C19H22N2O5S |
| Molecular Weight | 390.45 |
| IUPAC Name | N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C19H22N2O5S/c22-27(23,16-4-2-1-3-5-16)20-13-17(21-8-10-24-11-9-21)15-6-7-18-19(12-15)26-14-25-18/h1-7,12,17,20H,8-11,13-14H2 |
| Standard InChI Key | AWBBPPAAIXIVJL-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(CNS(=O)(=O)C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Introduction
N-(2-(benzo[d] dioxol-5-yl)-2-morpholinoethyl)benzenesulfonamide is a synthetic organic compound characterized by its unique molecular structure, which includes a benzo[d] dioxole moiety, a morpholine ring, and a benzenesulfonamide group. This compound is of interest in medicinal chemistry due to its potential biological activities.
Synthesis
The synthesis of N-(2-(benzo[d] dioxol-5-yl)-2-morpholinoethyl)benzenesulfonamide typically involves:
-
Preparation of Intermediates: Starting with benzo[d] dioxole derivatives and morpholine.
-
Coupling Reaction: Using sulfonyl chlorides to introduce the benzenesulfonamide group.
-
Purification: Employing recrystallization or chromatographic techniques to isolate the final product.
Biological Activity
Although specific biological data for this compound is limited, related structures suggest potential applications in:
-
Anticancer Activity: Similar compounds have shown efficacy against tumor cell lines.
-
Antimicrobial Properties: The sulfonamide group often contributes to antibacterial and antifungal activity.
-
Enzyme Inhibition: The morpholine moiety may interact with enzymes, making it a candidate for enzyme-targeted therapies.
Applications in Research
This compound is primarily investigated for its potential as a lead molecule in drug discovery programs targeting:
-
Cancer
-
Infectious diseases
-
Neurological disorders
Future Directions
Further studies are needed to:
-
Explore the compound's pharmacodynamics and pharmacokinetics.
-
Conduct in vitro and in vivo testing for specific biological activities.
-
Optimize the structure for enhanced potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume